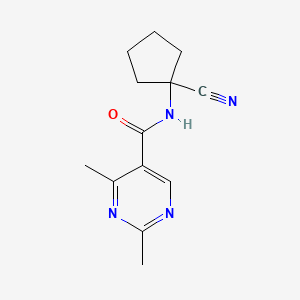
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide, also known as CCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCP is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in the regulation of cellular signaling pathways. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins. This compound has been found to induce apoptosis in cancer cells by activating caspases, a family of enzymes involved in programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to reduce the production of reactive oxygen species, which play a role in oxidative stress and inflammation. In addition, this compound has been found to inhibit the activation of nuclear factor-kappa B, a transcription factor involved in the regulation of immune and inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound has been shown to have low toxicity and is well-tolerated in animal studies. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties. In addition, this compound has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide research. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of this compound in the treatment of viral infections, such as COVID-19. This compound has been shown to inhibit the replication of coronaviruses, and further research is needed to determine its potential as a therapeutic agent. Finally, more research is needed to elucidate the mechanism of action of this compound and its potential use in the treatment of inflammatory diseases and cancer.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. This compound has been found to have anti-inflammatory, antitumor, and antiviral properties, and it has been investigated for its potential use in the treatment of various diseases. While this compound has some limitations for lab experiments, it has several advantages, including its stability and low toxicity. Future research on this compound is needed to further elucidate its pharmacological properties and potential therapeutic applications.
Méthodes De Synthèse
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide can be synthesized using various methods, including the reaction of 2,4-dimethylpyrimidine-5-carboxylic acid with cyclopentanone in the presence of a catalyst. Another method involves the reaction of 2,4-dimethyl-5-formylpyrimidine with cyclopentylamine in the presence of a reducing agent. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable option for scientific research.
Applications De Recherche Scientifique
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. This compound has been found to inhibit the replication of various viruses, including hepatitis C virus and human cytomegalovirus. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9-11(7-15-10(2)16-9)12(18)17-13(8-14)5-3-4-6-13/h7H,3-6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRXFARUXAUMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2(CCCC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

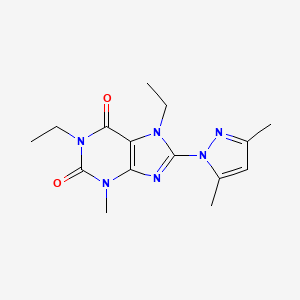
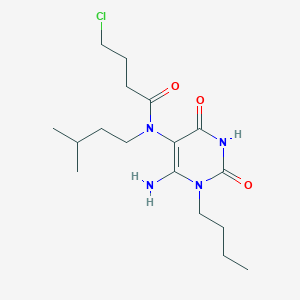
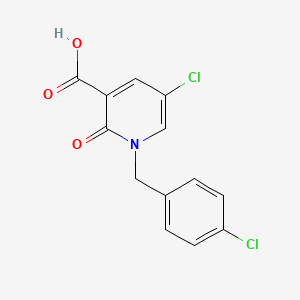
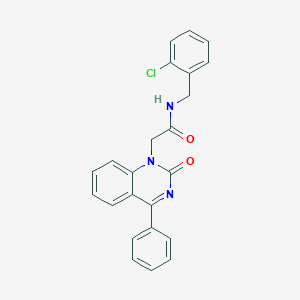
![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2828807.png)
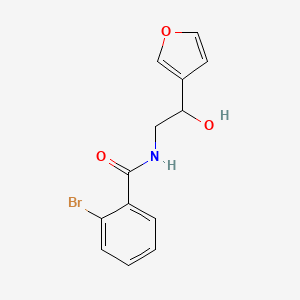
![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2828809.png)
![2-Chloro-N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]acetamide](/img/structure/B2828813.png)
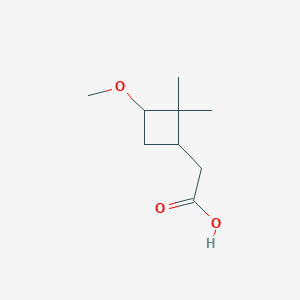
![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2828816.png)
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2828817.png)
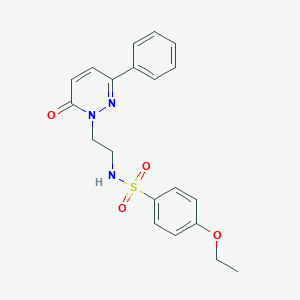
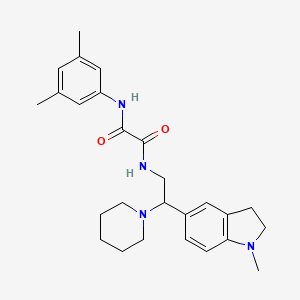
![4-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-3-methyl-N-(propan-2-yl)benzamide](/img/structure/B2828824.png)